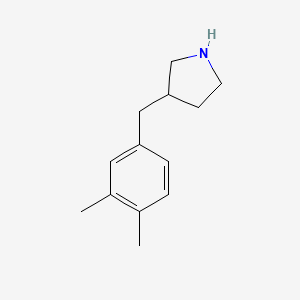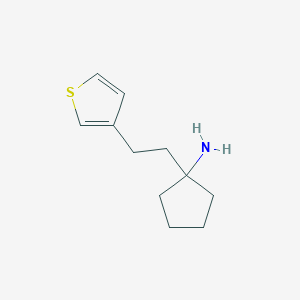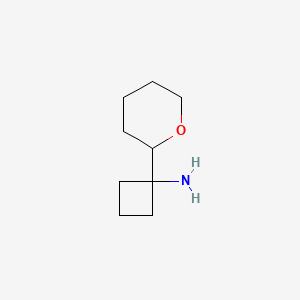
1-(Oxan-2-yl)cyclobutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Oxan-2-yl)cyclobutan-1-amine is a chemical compound with the molecular formula C9H17NO It is characterized by a cyclobutane ring attached to an oxane (tetrahydropyran) ring and an amine group
Méthodes De Préparation
The synthesis of 1-(Oxan-2-yl)cyclobutan-1-amine typically involves the [2+2] cycloaddition reaction, which is a common method for creating cyclobutane rings. One approach involves the photoredox-catalyzed aerobic [2+2] cycloaddition, which uses a pyrylium catalyst under specific conditions (e.g., LED light, oxygen atmosphere, and dichloroethane solvent at low temperatures) to yield the desired cyclobutane product . Industrial production methods may involve optimizing these conditions for larger-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(Oxan-2-yl)cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Oxan-2-yl)cyclobutan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its amine group.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(Oxan-2-yl)cyclobutan-1-amine exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity. Pathways involved may include enzyme inhibition, receptor modulation, and signal transduction.
Comparaison Avec Des Composés Similaires
1-(Oxan-2-yl)cyclobutan-1-amine can be compared with other cyclobutane-containing compounds, such as:
Cyclobutane: A simple hydrocarbon with a four-membered ring.
Cyclobutanol: A cyclobutane ring with a hydroxyl group.
Cyclobutanone: A cyclobutane ring with a ketone group. The uniqueness of this compound lies in its combination of a cyclobutane ring with an oxane ring and an amine group, providing distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
1-(oxan-2-yl)cyclobutan-1-amine |
InChI |
InChI=1S/C9H17NO/c10-9(5-3-6-9)8-4-1-2-7-11-8/h8H,1-7,10H2 |
Clé InChI |
OEPYQUPBIZCGEN-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)C2(CCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


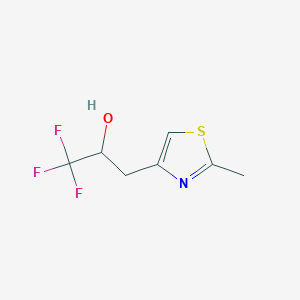

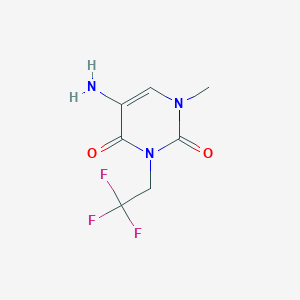
![2-[4-({[2-(3-Methylphenoxy)ethyl]carbamoyl}methoxy)phenyl]aceticacid](/img/structure/B15310597.png)
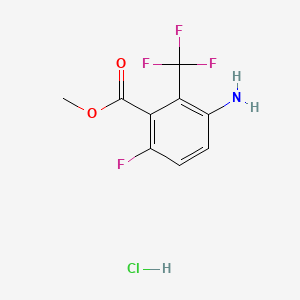
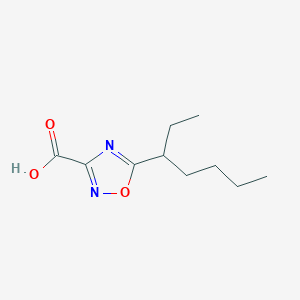
cyclobutyl]methyl})amine hydrochloride](/img/structure/B15310619.png)
![(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B15310623.png)
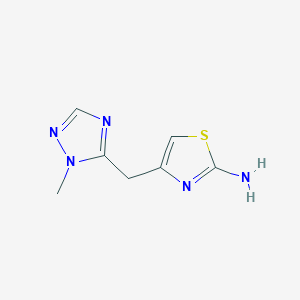
![8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B15310639.png)
